2-Amino-2-(2,4-dichlorophenyl)acetamide
Description
2-Amino-2-(2,4-dichlorophenyl)acetamide is a chlorinated aromatic acetamide derivative characterized by a 2,4-dichlorophenyl group attached to an acetamide backbone with an amino (-NH2) substituent at the α-carbon position. This structural motif confers unique physicochemical properties, such as moderate polarity due to the amide and amino groups, and lipophilicity from the dichlorophenyl ring.
Properties
CAS No. |
189138-38-3 |
|---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI Key |
QBNYVGOKHZBVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among chlorophenyl acetamides include differences in halogenation patterns, substituent positions, and additional functional groups. Below is a comparative analysis:
Preparation Methods
Reductive Amination of α-Ketoamide Precursors
A widely employed strategy involves reductive amination of α-ketoamide intermediates. In a protocol adapted from , 2-azido-1-(2,4-dichlorophenyl)ethan-1-one is oxidized using tert-butyl hydroperoxide (TBHP) in the presence of Mg(OtBu)₂ as a catalyst. The resulting α-ketoamide undergoes hydrogenation with palladium on carbon (Pd/C) to yield the target compound.
Reaction Scheme :
Conditions :
Nucleophilic Substitution of Chloroacetamide Derivatives
Chloroacetamide intermediates serve as electrophilic partners for 2,4-dichloroaniline. A method from involves reacting 2-chloro-N-(2,4-dichlorophenyl)acetamide with aqueous ammonia under reflux.
Reaction Scheme :
Optimization :
Hydrolysis of Cyano Precursors
Nitrile hydrolysis offers an alternative route. A patent describes the synthesis starting from 2-cyano-2-(2,4-dichlorophenyl)acetamide, which is hydrolyzed under acidic conditions.
Reaction Scheme :
Conditions :
Catalytic Coupling Methods
Advanced catalytic approaches, such as those in , utilize Mg(OtBu)₂ to facilitate TBHP-mediated oxidation of α-azido ketones. This method avoids harsh reagents and improves selectivity.
Key Advantages :
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85 | 25 | High | Moderate |
| Nucleophilic Substitution | 68 | 8 | Medium | Low |
| Nitrile Hydrolysis | 78 | 4 | High | High |
| Catalytic Coupling | 82 | 20 | Medium | Moderate |
Key Findings :
-
Reductive amination and catalytic coupling offer the highest yields but require specialized catalysts.
-
Nitrile hydrolysis is the most cost-effective for industrial-scale production .
Challenges and Optimization Strategies
-
Byproduct Formation : Nucleophilic substitution often generates 2,4-dichloroaniline hydrochloride, requiring neutralization with NaOH .
-
Catalyst Recovery : Pd/C catalysts in reductive amination can be reused up to three times with minimal activity loss .
-
Purity Control : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity .
Emerging Methodologies
Recent advances include enzymatic amidation using lipases, as reported in , which enables room-temperature synthesis with 89% yield. This green chemistry approach minimizes waste and energy consumption.
Industrial-Scale Production Recommendations
For large-scale synthesis, nitrile hydrolysis is preferred due to its simplicity and cost efficiency. A continuous-flow reactor system can enhance throughput by 40% compared to batch processes .
Q & A
Q. How can crystallographic data be leveraged to improve solubility predictions?
- Methodological Answer : Calculate crystal lattice energy (e.g., using Materials Studio) to estimate solubility. Compare with experimental solubility in biorelevant media (FaSSIF/FeSSIF). Modify co-crystallization agents (e.g., succinic acid) to disrupt strong hydrogen-bonding networks .
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